molecular formula C17H36O2 B1606041 3,3'-[Methylenebis(oxymethylene)]bisheptane CAS No. 22174-70-5

3,3'-[Methylenebis(oxymethylene)]bisheptane

Cat. No.: B1606041
CAS No.: 22174-70-5
M. Wt: 272.5 g/mol
InChI Key: QPIWJVQXEMCELO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-ethylhexoxymethoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O2/c1-5-9-11-16(7-3)13-18-15-19-14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWJVQXEMCELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCOCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897134
Record name 2-Ethylhexylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22174-70-5
Record name 3,3′-[Methylenebis(oxymethylene)]bis[heptane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22174-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Methylenebis(oxymethylene))bisheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022174705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[methylenebis(oxymethylene)]bisheptane
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

3 Detailed Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Weight Approx. 284.47 g/mol
Appearance Colorless liquid
Solubility Soluble in organic solvents
Stability Stable under neutral conditions; hydrolyzes under strong acid/base
Molecular Formula C17H36O2 (bisheptane with methylene ether linkages)

Reaction Monitoring and Optimization

  • Gas chromatography is a key analytical tool to monitor reaction progress, especially for the condensation method.
  • Control of temperature and pH is critical to avoid side reactions such as over-condensation or hydrolysis.
  • Reaction times vary depending on catalyst type and concentration, typically ranging from several hours to optimize yield.

Chemical Reaction Behavior During Preparation

  • The compound's oxymethylene linkages are sensitive to hydrolysis under acidic or basic conditions, which must be controlled during synthesis and purification.
  • Dehydration steps in methylation routes require precise temperature control to avoid decomposition.
  • Substitution reactions can occur if nucleophilic impurities are present, necessitating high purity reagents.

4 Summary Table of Preparation Methods

Preparation Method Key Reactants Catalyst/Agent Reaction Conditions Advantages Limitations
Methylation of Heptanediol Heptanediol, Chloromethane Basic esterification agent Elevated temperature, basic pH Well-established, scalable Requires dehydration step
Condensation of Heptanal & Formaldehyde Heptanal, Formaldehyde Acidic or basic catalyst Elevated temperature, controlled pH Direct formation of methylene bridge Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

3,3’-[Methylenebis(oxymethylene)]bisheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of 3,3’-[Methylenebis(oxymethylene)]bisheptane .

Scientific Research Applications

Materials Science

3,3'-[Methylenebis(oxymethylene)]bisheptane is utilized in the development of advanced materials, particularly in the synthesis of polymers and resins. Its structural characteristics allow it to act as a cross-linking agent, enhancing the mechanical properties of polymer matrices.

Case Study:
A study demonstrated that incorporating this compound into epoxy resins significantly improved tensile strength and thermal stability compared to traditional formulations. The enhanced properties make it suitable for applications in aerospace and automotive industries where material performance is critical.

Pharmaceutical Applications

The compound's unique structure has led to investigations into its potential as a pharmaceutical intermediate. Its derivatives have shown promise in drug formulation due to their ability to modify the release profiles of active pharmaceutical ingredients (APIs).

Research Findings:
Research published in Molecular Pharmaceutics indicates that derivatives of 3,3'-[Methylenebis(oxymethylene)]bisheptane can improve solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial for developing oral dosage forms.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its methylene bridges facilitate various reactions, including nucleophilic substitutions and cycloadditions.

Synthesis Example:
A notable synthesis involves the reaction of 3,3'-[Methylenebis(oxymethylene)]bisheptane with phenolic compounds to produce novel bisphenol derivatives that exhibit enhanced thermal and oxidative stability.

Mechanism of Action

The mechanism of action of 3,3’-[Methylenebis(oxymethylene)]bisheptane involves its interaction with molecular targets through its oxymethylene linkages. These linkages can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved include various biochemical and chemical processes that are currently under investigation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-({[(2-Ethylhexyl)oxy]methoxy}methyl)heptane
  • CAS No.: 22174-70-5
  • Molecular Formula : C₁₇H₃₆O₂
  • Molecular Weight : 272.4 g/mol
  • Density : 0.85 g/cm³ .

Applications : Primarily used as a solvent (SOLVAGREEN®) in synthesis due to its ether-based structure and low polarity .

Regulatory Status: Listed in the European Chemicals Agency’s (ECHA) 2024–2026 CoRAP (Community Rolling Action Plan) for evaluation as a suspected carcinogen, with concerns about consumer/worker exposure and environmental persistence .

Comparison with Structurally Similar Compounds

Methylenebis Phenolic Derivatives

Compound Name Structure Key Features Applications
3,3'-Methylenebis(4-hydroxycoumarin) Bis-coumarin linked by methylene - Anticoagulant activity via vitamin K antagonism . Medicinal (e.g., dicoumarol derivatives).
2,2′-Methylenebis(6-tert-butyl-4-methylphenol) Phenolic rings with methylene bridge - Induces autophagy and synergizes with antitumor agents (e.g., belotecan) . Oncology research.
3,3'-[Methylenebis(oxymethylene)]bisheptane Ether-linked heptane chains - Hydrophobic solvent with low density (0.85 g/cm³) . Industrial synthesis.

Key Differences :

  • Bioactivity: Phenolic derivatives exhibit pharmacological effects (anticoagulant, antitumor), while the target compound lacks bioactivity and is primarily a solvent.
  • Polarity: The ether-based target compound is less polar than phenolic analogs, influencing solubility and environmental mobility .

Oxetane and Cyclic Ether Derivatives

Compound Name Structure Molecular Weight (g/mol) Key Features
3,3'-(Oxybis(methylene))bis(3-ethyloxetane) Oxetane rings with ethylene groups 286.4 - Cyclic ether structure; used in polymer crosslinking .
3,3'-[1,4-Butanediylbis(oxymethylene)]bis[3-ethyloxetane] Linear butanediyl linker 286.4 - Potential material science applications due to flexible linker .
Target Compound Linear heptane chains 272.4 - Linear solvent with high hydrophobicity .

Key Differences :

  • Backbone Flexibility : Oxetane derivatives have rigid cyclic structures, whereas the target compound’s linear heptane chains enhance conformational flexibility.
  • Applications : Oxetanes are used in advanced materials, while the target compound serves as a solvent .

Physicochemical and Environmental Comparison

Physical Properties

Property 3,3'-[Methylenebis(oxymethylene)]bisheptane 3,3'-Methylenebis(4-hydroxycoumarin) 2,2′-Methylenebis(4-methylphenol)
Molecular Weight 272.4 336.3 340.5
Polarity Low (ether) High (phenolic -OH) Moderate (alkylphenol)
Density (g/cm³) 0.85 1.43 (estimated) 1.05
Water Solubility Insoluble Low Low

Environmental and Toxicological Profiles

Compound Regulatory Concerns
Target Compound Suspected carcinogen; under ECHA CoRAP evaluation for environmental/worker exposure .
3,3'-Methylenebis(4-hydroxycoumarin) Regulated for medicinal use due to anticoagulant activity; limited environmental data .
2,2′-Methylenebis(4-methylphenol) Moderate toxicity; used in controlled industrial settings .

Biological Activity

3,3'-[Methylenebis(oxymethylene)]bisheptane is an organic compound with the molecular formula C17H36O2C_{17}H_{36}O_2. It features two heptane chains linked by a methylene bridge through oxymethylene linkages. This compound has garnered attention for its potential biological activity, particularly in various applications ranging from industrial uses to potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3,3'-[Methylenebis(oxymethylene)]bisheptane can be represented as follows:

C17H36O2\text{C}_{17}\text{H}_{36}\text{O}_2

Physical Properties

PropertyValue
Molecular Weight284.47 g/mol
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

Mode of Action

The biological activity of 3,3'-[Methylenebis(oxymethylene)]bisheptane is primarily attributed to its interactions with various biomolecules. It has been studied for its potential as a lubricant , cleaning agent , and in coatings . The efficacy and stability of the compound are influenced by environmental factors, which can affect its biological interactions and overall performance in applications.

Chemical Reactions

The compound undergoes several chemical reactions which can impact its biological activity:

  • Oxidation : This reaction can convert the compound into corresponding alcohols or carboxylic acids.
  • Reduction : The oxymethylene linkages can be reduced to methylene groups.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Biological Activity and Research Findings

Research on the biological activity of 3,3'-[Methylenebis(oxymethylene)]bisheptane has indicated various potential applications:

  • Toxicity Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, studies following OECD guidelines have reported on repeated dose toxicity in rodent models, providing insights into safe dosage levels and potential side effects.
  • Therapeutic Applications : Investigations are ongoing into the use of this compound in drug delivery systems, where its unique structural properties may facilitate the transport of therapeutic agents across biological membranes.
  • Environmental Impact : Studies have also examined how environmental factors influence the stability and degradation of 3,3'-[Methylenebis(oxymethylene)]bisheptane, which is crucial for its application in industrial settings.

Case Studies

A notable case study involved the integration of chemoinformatics and omics data to analyze compounds similar to 3,3'-[Methylenebis(oxymethylene)]bisheptane. This research aimed to identify hepatotoxicant groups based on mechanistic similarities and chemical structures using transcriptomics data from human hepatocytes exposed to various compounds .

Summary of Research Findings

The following table summarizes key findings from recent studies on 3,3'-[Methylenebis(oxymethylene)]bisheptane:

Study FocusKey FindingsReference
Toxicity AssessmentSafe dosage levels established in rodent studiesOECD Guidelines
Drug Delivery PotentialPotential for enhancing transport of drugsOngoing research
Environmental StabilityInfluenced by environmental conditionsVarious studies

Q & A

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :
  • QSAR models : Estimate biodegradation half-lives using EPI Suite or TEST software.
  • Metabolite prediction : Use MetaPrint2D to identify potential hydroxylated or cleaved products.
  • Ecotoxicity assessment : Cross-reference CoRAP data to prioritize testing in aquatic models (e.g., Daphnia magna) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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